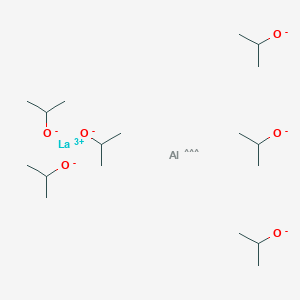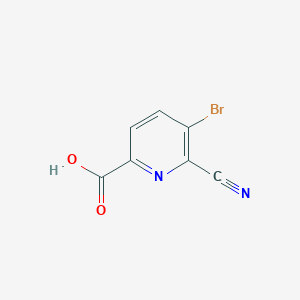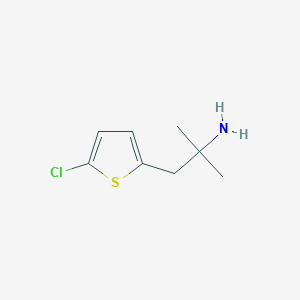
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Overview
Description
“(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol” is a chemical compound with the molecular formula C9H9Br3O3 . It has been used in the synthesis of two-dimensional holey graphyne .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It starts with the synthesis of 1,3,5-tribromo-2,4,6-trimethylbenzene, followed by the synthesis of 1,3,5-tribromo-2,4,6-tris(bromomethyl)benzene. The final product is obtained by reacting the latter compound with potassium acetate in dried DMF .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Nitro-Containing Molecules : A study by Klapötke, Krumm, and Riedelsheimer (2023) discusses the synthesis of nitro-containing molecules using a precursor derived from 1,3,5-trinitrobenzene. This process led to the creation of new oxygen-rich compounds, which were characterized using various analytical techniques (Klapötke, Krumm, & Riedelsheimer, 2023).
Structural and Tautomeric Studies : Serdiuk et al. (2011) investigated the tautomerism, structure, and properties of 1,1',1"- (2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone. The study analyzed the molecule's unique behavior and spectral properties in solutions (Serdiuk et al., 2011).
X-Ray Crystallography of Silanol Derivatives : Kawakami et al. (2015) synthesized tripodal trisilanols and analyzed their X-ray structures, revealing a new mode of silanol hydrogen bonding (Kawakami et al., 2015).
Chemical Modification and Applications
Synthesis of Polystannylated and Mercurio Benzene Derivatives : Rot et al. (2000) described the synthesis of polystannylated and mercurio benzene derivatives from tribromobenzene, providing insight into their structural properties (Rot et al., 2000).
Analysis of Hydrogen Bonded Benzene Structure : Hansen et al. (2014) demonstrated that 1,1',1"- (2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone exists as a strongly hydrogen-bonded benzene structure, contributing to the understanding of its aggregation behavior in various solvents (Hansen et al., 2014).
Synthesis of Antioxidant Compounds : Hong and Yuan (2010) developed a method for synthesizing a benzeneantioxidant, showcasing the potential of using tribromomethyl-benzene as a precursor for pharmaceutical applications (Hong & Yuan, 2010).
Creation of Silver Coordination Polymers : Paul, Sarkar, and Dastidar (2015) designed ligands for generating Ag(I) coordination polymers, which were used to produce silver nanoparticles demonstrating catalytic properties (Paul, Sarkar, & Dastidar, 2015).
properties
IUPAC Name |
[2,4,6-tribromo-3,5-bis(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h13-15H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYGIFJYSSHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)CO)Br)CO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725375 | |
| Record name | (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191529-08-5 | |
| Record name | (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



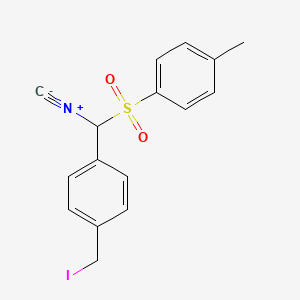
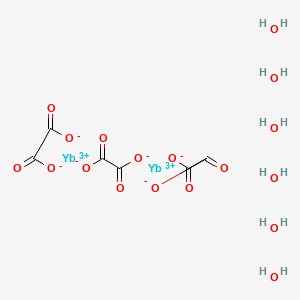


![Propanoic acid,2,2'-[methylenebis(thio)]bis-, (R*,R*)-(9CI)](/img/structure/B1508599.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1508600.png)

